molecular formula C16H28SSi B14385286 Trimethyl[3-(phenylsulfanyl)heptyl]silane CAS No. 89373-24-0

Trimethyl[3-(phenylsulfanyl)heptyl]silane

Cat. No.: B14385286
CAS No.: 89373-24-0
M. Wt: 280.5 g/mol
InChI Key: LPCLTDWUZDGEGJ-UHFFFAOYSA-N
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Description

Trimethyl[3-(phenylsulfanyl)heptyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a heptyl chain substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[3-(phenylsulfanyl)heptyl]silane typically involves the hydrosilylation of alkenes or alkynes with silanes. One common method is the reaction of 3-(phenylsulfanyl)hept-1-ene with trimethylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and results in the addition of the silane across the double bond of the alkene.

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-(phenylsulfanyl)heptyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding silane with a reduced sulfur moiety.

    Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced silanes with modified sulfur groups.

    Substitution: Silanes with various functional groups replacing the methyl groups.

Scientific Research Applications

Trimethyl[3-(phenylsulfanyl)heptyl]silane has several scientific research applications:

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Trimethyl[3-(phenylsulfanyl)heptyl]silane involves its interaction with various molecular targets and pathways. The silicon atom can form strong bonds with oxygen and carbon, making it a versatile reagent in organic synthesis. The phenylsulfanyl group can undergo redox reactions, contributing to the compound’s bioactivity. Additionally, the heptyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but lacking the phenylsulfanyl and heptyl groups.

    Phenyltrimethylsilane: Contains a phenyl group bonded to a silicon atom with three methyl groups, but lacks the heptyl chain.

    Triethylsilane: Similar to Trimethylsilane but with ethyl groups instead of methyl groups.

Uniqueness

Trimethyl[3-(phenylsulfanyl)heptyl]silane is unique due to the presence of the phenylsulfanyl group and the heptyl chain, which confer distinct chemical and physical properties. These features make it a valuable compound for specific applications in organic synthesis, materials science, and pharmaceuticals.

Properties

CAS No.

89373-24-0

Molecular Formula

C16H28SSi

Molecular Weight

280.5 g/mol

IUPAC Name

trimethyl(3-phenylsulfanylheptyl)silane

InChI

InChI=1S/C16H28SSi/c1-5-6-10-16(13-14-18(2,3)4)17-15-11-8-7-9-12-15/h7-9,11-12,16H,5-6,10,13-14H2,1-4H3

InChI Key

LPCLTDWUZDGEGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC[Si](C)(C)C)SC1=CC=CC=C1

Origin of Product

United States

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